4-Quinazolinol, 3-oxide
Overview
Description
4-Quinazolinol, 3-oxide is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications . The 3-oxide derivative of 4-quinazolinol is particularly interesting due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-quinazolinol, 3-oxide typically involves the oxidation of quinazoline derivatives. Common oxidizing agents used include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained without significant side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Quinazolinol, 3-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the 3-oxide back to the parent quinazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, MCPBA, and other peracids.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles/nucleophiles.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Parent quinazoline.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
4-Quinazolinol, 3-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-quinazolinol, 3-oxide involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, and interference with cellular signaling pathways.
Comparison with Similar Compounds
4-Quinazolinol, 3-oxide can be compared with other similar compounds, such as:
Quinazoline: The parent compound without the 3-oxide group.
Quinazolinone: A related compound with a carbonyl group at the 4-position.
Quinazoline N-oxides: Further oxidized derivatives of quinazoline.
Uniqueness: this compound is unique due to its specific oxidation state and the resulting chemical reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Properties
IUPAC Name |
3-hydroxyquinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-6-3-1-2-4-7(6)9-5-10(8)12/h1-5,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAYLCIAMUNIHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275783 | |
Record name | 4-Quinazolinol, 3-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7152-38-7, 5319-71-1 | |
Record name | 4-Quinazolinol, 3-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22483 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC522969 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Quinazolinol, 3-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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